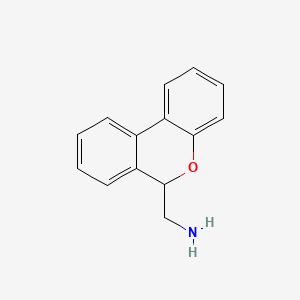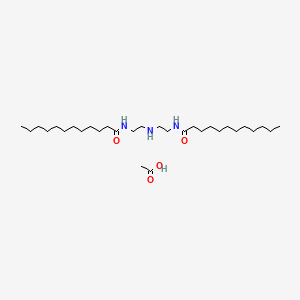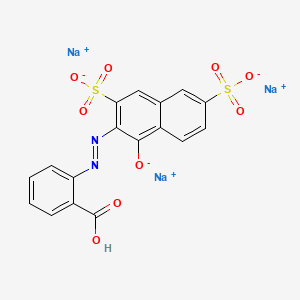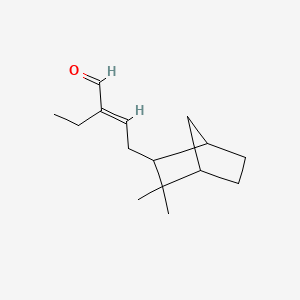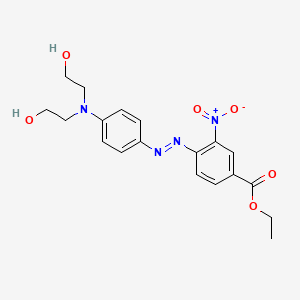
Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves several steps. The primary synthetic route includes the diazotization of 4-nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)aniline. The final step involves esterification with ethyl alcohol to form the ethyl ester . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and azo groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro and azo groups can participate in redox reactions, while the hydroxyethyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate is unique due to its specific combination of functional groups. Similar compounds include:
Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]benzoate: Lacks the nitro group, affecting its reactivity and applications.
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoic acid: Has a carboxylic acid group instead of an ethyl ester, altering its solubility and reactivity.
4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]aniline: Lacks both the nitro and ester groups, significantly changing its chemical properties.
Properties
CAS No. |
85187-46-8 |
|---|---|
Molecular Formula |
C19H22N4O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C19H22N4O6/c1-2-29-19(26)14-3-8-17(18(13-14)23(27)28)21-20-15-4-6-16(7-5-15)22(9-11-24)10-12-25/h3-8,13,24-25H,2,9-12H2,1H3 |
InChI Key |
MFJQDORQIYGGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




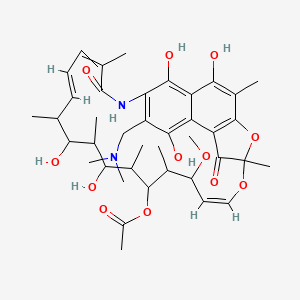


![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
